molecular formula C7H12O3 B1602886 Ethylpropionyl acetate CAS No. 15224-07-4

Ethylpropionyl acetate

Cat. No. B1602886
Key on ui cas rn: 15224-07-4
M. Wt: 144.17 g/mol
InChI Key: BVOQAUOJSQUGLN-UHFFFAOYSA-N
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Patent
US08153800B2

Procedure details

To a solution of sodium ethoxide (1.3 L) (freshly prepared by addition of sodium metal (7.9 g, 0.35 mol) to ethanol (1.3 L)) at 0° C. was added ethylpropionyl acetate (25 g, 0.17 mol) and the solution was stirred at RT for 1 h. To the above solution was added ethoxymethylene malononitrile (21 g, 0.17 mol) at RT and the reaction mixture was refluxed at 80° C. for 2 h. The reaction mixture was cooled, neutralized to pH=7 by addition of 1.5 N HCl and concentrated under vacuum. The obtained residue was diluted with water (100 mL) and filtered. The solid was washed with water and dried under vacuum at 50° C. to give the crude product (27 g). The crude solid was washed with 5% ethyl acetate in pet. ether which gave pure title compound (22.5 g, 59%).
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[Na].C([O:9][C:10](=O)[CH2:11][CH2:12][CH2:13][CH3:14])(=O)C.C(O[CH:19]=[C:20]([C:23]#[N:24])[C:21]#[N:22])C.Cl.C([OH:28])C>>[CH2:2]([O:1][C:10](=[O:9])[C:11]1[CH:19]=[C:20]([C:21]#[N:22])[C:23]([NH2:24])=[C:13]([CH3:14])[C:12]=1[OH:28])[CH3:3] |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
1.3 L
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
7.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
1.3 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)OC(CCCC)=O
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed at 80° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The obtained residue was diluted with water (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
to give the crude product (27 g)
WASH
Type
WASH
Details
The crude solid was washed with 5% ethyl acetate in pet. ether which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C1=C(C(=C(C(=C1)C#N)N)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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